Galacto-PUGNAc
Galacto-PUGNAc
Brand Name:
Vulcanchem
CAS No.:
1145878-98-3
VCID:
VC0128697
InChI:
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10?,11?,12-,13+/m0/s1
SMILES:
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O
Molecular Formula:
C15H19N3O7
Molecular Weight:
353.33 g/mol
Galacto-PUGNAc
CAS No.: 1145878-98-3
Cat. No.: VC0128697
Molecular Formula: C15H19N3O7
Molecular Weight: 353.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1145878-98-3 |
|---|---|
| Molecular Formula | C15H19N3O7 |
| Molecular Weight | 353.33 g/mol |
| IUPAC Name | [(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
| Standard InChI | InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10?,11?,12-,13+/m0/s1 |
| Standard InChI Key | PBLNJFVQMUMOJY-YGZBINAOSA-N |
| Isomeric SMILES | CC(=O)NC\1[C@H]([C@H](C(O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O |
| SMILES | CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator